molecular formula C8H9N B8659457 Ethenamine, 2-phenyl- CAS No. 5694-20-2

Ethenamine, 2-phenyl-

Cat. No.: B8659457
CAS No.: 5694-20-2
M. Wt: 119.16 g/mol
InChI Key: UWRZIZXBOLBCON-UHFFFAOYSA-N
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Description

Ethenamine, 2-phenyl- is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

Ethenamine, 2-phenyl- and its derivatives have been investigated for their potential antidepressant properties. A study examined a series of derivatives that inhibited norepinephrine and serotonin uptake, indicating possible antidepressant activity. Notably, certain compounds with halogen or methoxy substitutions showed promising results in rodent models, suggesting rapid onset of antidepressant effects .

Anticancer Properties

Research has indicated that derivatives of ethenamine, 2-phenyl- exhibit anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology. The mechanisms behind this activity are still under investigation but may involve the modulation of cellular signaling pathways associated with cell survival and proliferation.

Antiviral Activity

Some studies suggest that ethenamine-related compounds may possess antiviral properties. Research indicates that these compounds could inhibit viral replication or enhance host immune responses against viral pathogens. However, further studies are necessary to fully elucidate the mechanisms and efficacy of these compounds in antiviral applications.

Synthesis of Phenyl Ethylamine Derivatives

The synthesis of ethenamine, 2-phenyl- and its derivatives has been optimized to enhance yield and safety. Recent advancements in synthetic methodologies have focused on using safer reagents and conditions to produce these compounds efficiently. For example, an improved process for synthesizing hydroxy(cycloalkane)phenyl ethyl amine compounds has been developed, yielding higher purity products while minimizing hazardous byproducts .

Case Studies on Ethenamine Applications

Several case studies have documented the applications of ethenamine, 2-phenyl- in various research contexts. For instance, investigations into the compound's interaction with neurotransmitter systems have provided insights into its potential roles as a neuropharmacological agent. Additionally, studies involving the compound's reactivity with nitrous acid have explored its chemical behavior under different conditions, contributing to a deeper understanding of its properties .

Summary Table of Applications

Application AreaDescriptionReferences
Antidepressant ActivityInhibition of norepinephrine and serotonin uptake; potential rapid effects
Anticancer PropertiesInduction of apoptosis in cancer cells; ongoing research on mechanisms
Antiviral ActivityPotential inhibition of viral replication; requires further investigation
Chemical SynthesisOptimized methods for safer and more efficient production

Properties

CAS No.

5694-20-2

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

2-phenylethenamine

InChI

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2

InChI Key

UWRZIZXBOLBCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous monomethylamine (about 1-1.5 eq.) was introduced below the surface of a stirred solution of benzaldehyde (1062 g, 10.0 mol) in toluene (2000 ml) cooled to 0° C. The rate of addition of monomethylamine was adjusted so as to maintain the reaction temperature between 25°-30° C.; after 45 minutes the addition of monomethylamine was terminated. The organic phase was separated and concentrated in vacuo. Distillation of the residual oil afforded N-benzylidenemethylamine (1047 g, 8.79 mol) in 88% yield. The product had a boiling point of 79° C. at 20 mm. [This N-benzylidinemethylamine starting material is reported by R. B. Moffett et al, Org. Syn. Coll. Vol. IV, 605-608 (1963)].
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